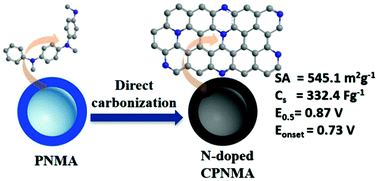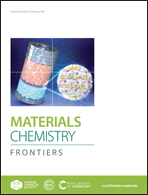Nanoporous nitrogen-doped graphitic carbon hollow spheres with enhanced electrochemical properties†
Materials Chemistry Frontiers Pub Date: 2021-09-06 DOI: 10.1039/D1QM01045J
Abstract
The integration of a high atomic percentage (at%) of nitrogen atoms into a graphitic carbon framework is an important issue because of the advantages in improving the functions of nanocarbon materials. Nanoporous graphitic nitrogen-doped carbon hollow spheres are prepared via the direct pyrolysis of nanostructured conducting poly(N-methylaniline) (PNMA) at high temperatures. The synthesized nanocarbon shows up to 8.9 at% doped nitrogen and a high specific surface area of up to 545.1 m2 g−1. The as-prepared nitrogen-doped carbon shows effective oxygen reduction reaction (ORR) activity with a prominent cathodic peak potential of 0.72 V versus a reversible hydrogen electrode (RHE), and good positive onset and half-wave potentials of 0.87 and 0.73 V versus RHE, respectively. The nanoporous graphitic carbon hollow spheres also exhibit a very high specific capacitance of 332.4 F g−1 at a current density of 2 A g−1 and 301.8 F g−1 at a scan rate of 10 mV s−1. Moreover, the prepared nanocarbon displays good rate capabilities and no loss of specific capacitance, even after 5000 cycles of charge–discharge experiments.

Recommended Literature
- [1] The chemistry of benzodisilacyclobutenes and benzobis(disilacyclobutene)s: new development of transition-metal-catalyzed reactions, stereochemistry and theoretical studies
- [2] Back cover
- [3] Simultaneous determination of phenol and p-nitrophenol in wastewater using near-infrared diffuse reflectance spectroscopy with adsorption preconcentration
- [4] Aromatic primary monoamine-based fast-response and highly specific fluorescent probes for imaging the biological signaling molecule nitric oxide in living cells and organisms†
- [5] Probing interfacial solvation of incipient self-assembled monolayers†
- [6] Flower-like hydroxyapatite modified carbon paste electrodes applicable for highly sensitive detection of heavy metal ions†
- [7] Bottom-up fabrication of photoluminescent carbon dots with uniform morphology via a soft–hard template approach†
- [8] Palladium(ii)–palladium(ii) bonding in two open clamshell dinuclear complexes†
- [9] Hexametallic manganese clusters with bulky derivatised salicylaldoximes†
- [10] Correction: Poly(acrylic acid)-mediated synthesis of cerium oxide nanoparticles with variable oxidation states and their effect on regulating the intracellular ROS level










